2-Isobutyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Isobutyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isobutyl group at the 2-position and a carboxylic acid group at the 4-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups on the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Alcohols, aldehydes
Substitution: Various substituted imidazoles depending on the reagents used
Scientific Research Applications
2-Isobutyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Isobutyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1H-imidazole-4-carboxylic acid
- 1-Cyclobutyl-1H-imidazole-4-carboxylic acid
- 1-Cyclopentyl-1H-imidazole-4-carboxylic acid
Uniqueness
2-Isobutyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity to molecular targets. This makes it distinct from other imidazole derivatives with different substituents .
Properties
IUPAC Name |
2-(2-methylpropyl)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-7-9-4-6(10-7)8(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRZVZQNZKLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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